Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
CAS No.: 152559-30-3
Cat. No.: VC21293073
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152559-30-3 |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15) |
| Standard InChI Key | DTLXVAXCKABFRY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2 |
Introduction
Structural Characteristics and Properties
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O3 |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 152559-30-3 |
| Physical State | Solid (presumed based on similar compounds) |
| Solubility | Soluble in organic solvents (presumed) |
| Functional Groups | Hydroxyl, carbamate, heterocyclic rings |
Comparative Analysis with Related Compounds
To better understand the structural uniqueness of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate, it is valuable to compare it with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Distinguishing Feature |
|---|---|---|---|
| Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate | C11H17N3O3 | 239.27 g/mol | Hydroxyl group at position 3 |
| Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | C12H19N3O2 | 237.30 g/mol | Methyl group at position 3 |
| Tert-butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | C13H22N4O2 | 252.31 g/mol | Aminomethyl group at position 3 |
The comparative analysis illustrates that substituting the hydroxyl group at position 3 with other functional groups, such as methyl or aminomethyl, results in compounds with different physicochemical properties . These structural variations can significantly influence biological activities and potential applications in medicinal chemistry.
Synthesis Methodologies
General Synthetic Routes
The synthesis of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. The general synthetic approach often begins with the construction of the pyrazole ring, followed by the formation of the fused pyridine system. The hydroxyl group at position 3 can be introduced through various strategies, including oxidation reactions or protected functional group transformations.
Reaction Conditions and Considerations
The synthesis commonly employs protection-deprotection strategies to ensure selective functionalization of specific positions within the molecule. The tert-butyl carboxylate group serves as a protecting group for the nitrogen at position 5 of the pyridine ring, preventing unwanted side reactions during synthesis. Careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is crucial for achieving high yields and selectivity in these complex synthetic sequences.
Modern Synthetic Approaches
Contemporary synthetic methods for preparing this compound may include:
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Condensation reactions to form the pyrazole ring
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Ring-closing strategies to generate the fused bicyclic system
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Selective functionalization to introduce the hydroxyl group
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Protection of the nitrogen with the tert-butyl carboxylate group
These approaches often draw inspiration from the synthetic methodologies used for related pyrazolopyridine derivatives, adapting them to accommodate the specific structural features of the target compound.
Biological Activities and Applications
Pharmacological Properties
Pyrazolopyridines, including tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate, exhibit various pharmacological properties. The compound and its structural analogs have demonstrated several biological activities that make them promising candidates for drug development:
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Antibacterial activity: The compound may interfere with bacterial cell processes
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Antifungal properties: It may disrupt fungal cell membranes or essential enzymes
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Anti-inflammatory effects: The compound potentially inhibits inflammatory pathways
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Analgesic properties: It may modulate pain perception mechanisms
Structure-Activity Relationships
The hydroxyl group at position 3 is particularly significant for the biological activity of this compound, as it may enhance interactions with biological targets such as enzymes or receptors involved in inflammation pathways. This functional group can form hydrogen bonds with amino acid residues in protein binding sites, potentially contributing to the compound's anti-inflammatory and analgesic effects. The tert-butyl group enhances lipophilicity, which can influence the compound's ability to penetrate cell membranes and reach intracellular targets.
Research Applications
Role in Chemical Research
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate serves as an important building block in organic synthesis. Its unique structure makes it valuable for:
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Developing new synthetic methodologies for complex heterocyclic systems
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Studying regioselective functionalization of pyrazolopyridine scaffolds
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Investigating protection and deprotection strategies for heterocyclic nitrogen atoms
Medicinal Chemistry Applications
In medicinal chemistry, this compound finds applications as:
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A scaffold for the development of focused compound libraries
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A pharmacophore for structure-based drug design
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A starting material for the synthesis of more complex bioactive molecules
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A reference compound for biological activity comparisons
Current Research Trends
Recent research involving pyrazolopyridine derivatives focuses on understanding the relationship between their structure and biological activity. These investigations aim to:
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Identify the optimal substitution patterns for specific biological targets
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Develop more efficient synthetic routes for accessing these compounds
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Explore the potential of hybrid molecules incorporating the pyrazolopyridine scaffold
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Utilize computational methods to predict activities of new derivatives
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